
4-Amino-3-chloropyridin-2-ol
概要
説明
4-Amino-3-chloropyridin-2-ol is an organic compound . It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .
Synthesis Analysis
The synthesis of this compound involves several steps. The pyridine ring position is activated, and nucleophilic substitution reaction is easy to occur. 2-chloro-4-isonicotinamide is formed by the action of phosphorus pentachloride, and finally 4-Amino-2-chloropyridine is formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .Molecular Structure Analysis
The molecular formula of this compound is C5H5ClN2O . It is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用
Complexation of Nucleotide Bases
Research by Zimmerman et al. (1991) investigated the complexation behavior of molecular tweezers with active site carboxylic acids, impacting the understanding of nucleotide base interactions. This study provides insights into the molecular interactions facilitated by structural analogs of 4-Amino-3-chloropyridin-2-ol, demonstrating its potential in designing molecules with specific binding properties [Zimmerman, Wu, & Zeng, 1991].
Antioxidative Activity
A study by Zamora, Alaiz, & Hidalgo (1997) on oxidized lipid/amino acid reaction products (OLAARPs) explored the antioxidative activity in a microsomal system. This research provides a foundation for understanding how derivatives of this compound can be involved in antioxidative mechanisms, highlighting its potential in oxidative stress management [Zamora, Alaiz, & Hidalgo, 1997].
Surface Modification and Functional Groups
Jansen & van Bekkum (1995) utilized XPS to study the binding energy of nitrogen-containing functional groups on activated carbon, including groups similar to those in this compound. Their findings contribute to the field of material science, especially in the modification and functionalization of surfaces with nitrogen-containing groups [Jansen & van Bekkum, 1995].
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
Fitzgerald, Parr, & Smith (1993) examined the role of pH in MALDI analysis of proteins and oligonucleotides, employing pyridine derivatives as potential matrices. This research underscores the significance of pyridine derivatives in improving MALDI analysis techniques, potentially including those related to this compound [Fitzgerald, Parr, & Smith, 1993].
Helix Formation in Peptide Mimetics
Research by Violette et al. (2005) on N,N'-linked oligoureas as foldamers, which are peptide backbone mimetics, highlighted the importance of chain length for helix formation in protic solvent. This study indicates the utility of pyridine derivatives in designing bioactive oligoureas, contributing to the development of novel therapeutic agents [Violette et al., 2005].
Synthesis of Nevirapine Analogue
Bakke & Říha (2001) developed a new method for preparing 3-amino-2-chloropyridines, demonstrating the synthesis of an isoquinoline analogue of Nevirapine from 4-amino-3-chloroisoquinoline. This highlights the role of pyridine derivatives in the synthesis of pharmaceutical compounds, suggesting applications in drug development [Bakke & Říha, 2001].
Safety and Hazards
将来の方向性
While specific future directions for 4-Amino-3-chloropyridin-2-ol are not mentioned in the available literature, research in the field of pyrimidines (a related class of compounds) suggests potential directions. These include the development of new pyrimidines as anti-inflammatory agents, leveraging the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that the presence of both amino and chloro groups in the molecule renders it reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of 4-Amino-3-chloropyridin-2-ol suggest that it has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
It is known that similar compounds have shown high activity against various pathogens such as rust, powdery mildew, rice blast, and apple downy mildew .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known to be very persistent in the environment and has a potential for particle-bound transport . It is also known to be stable under normal temperatures and pressures .
生化学分析
Biochemical Properties
4-Amino-3-chloropyridin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo oxyfunctionalization using whole cells of Burkholderia sp. MAK1, which convert pyridine derivatives into their hydroxylated forms . This interaction highlights the compound’s potential in biocatalytic processes. Additionally, this compound can participate in nucleophilic substitution reactions due to the presence of both amino and chloro groups, making it a valuable intermediate in organic synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with enzymes involved in pyridine metabolism can lead to changes in cellular metabolic flux . Furthermore, its role in biocatalytic processes can impact the production of essential metabolites, thereby influencing overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzymes that catalyze the hydroxylation of pyridine derivatives . This hydroxylation process involves the addition of a hydroxyl group (-OH) to the pyridine ring, altering the compound’s chemical properties and biological activity. Additionally, the compound’s ability to undergo nucleophilic substitution reactions suggests its potential to modify other biomolecules through covalent bonding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or acting as a precursor for essential biomolecules . At higher doses, it may cause toxic or adverse effects, including potential harm to cellular structures and functions. Understanding the dosage thresholds and toxicological profiles is essential for its safe application in biomedical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze the hydroxylation of pyridine derivatives, leading to the formation of hydroxylated products . These metabolic pathways are crucial for the compound’s biotransformation and its subsequent biological activities. Additionally, the compound’s role in nucleophilic substitution reactions can influence the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for elucidating the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.
特性
IUPAC Name |
4-amino-3-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLGHNWBBDTVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552432 | |
| Record name | 4-Amino-3-chloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55290-73-8 | |
| Record name | 4-Amino-3-chloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



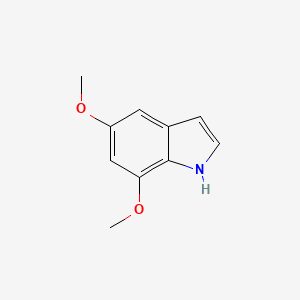



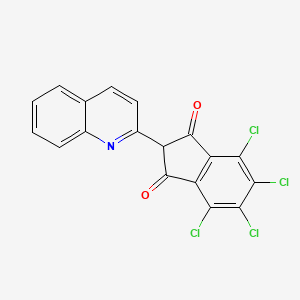
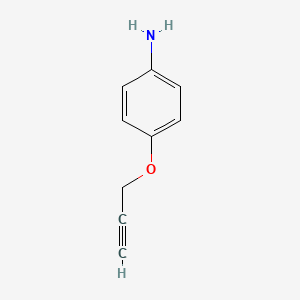
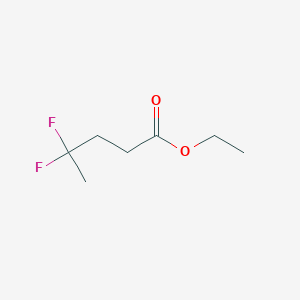
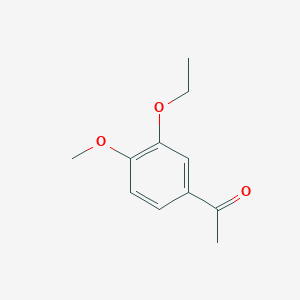
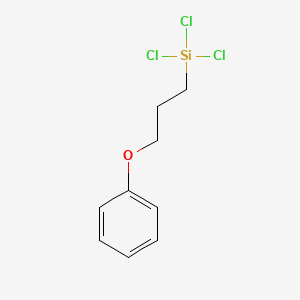

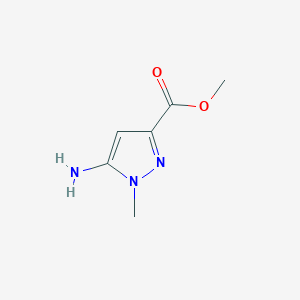
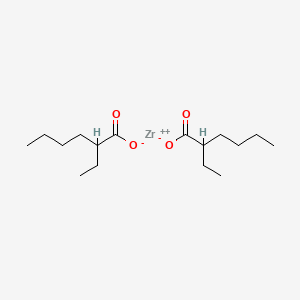
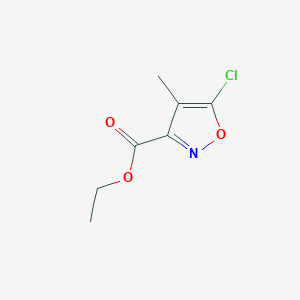
![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B1590593.png)